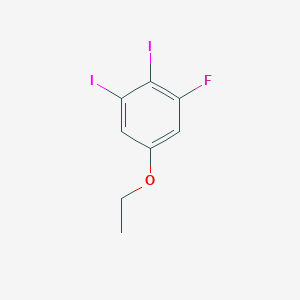

1,2-Diiodo-5-ethoxy-3-fluorobenzene

Description

1,2-Diiodo-5-ethoxy-3-fluorobenzene is a halogenated aromatic compound featuring iodine atoms at positions 1 and 2, an ethoxy group at position 5, and a fluorine atom at position 3. Its molecular structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The iodine substituents enhance reactivity in cross-coupling reactions, while the ethoxy and fluorine groups influence solubility and regioselectivity in subsequent transformations. Synthesis methods for analogous compounds often involve halogenation and functional group modifications, as seen in the reduction of nitro intermediates using SnCl₂·2H₂O in ethanol under reflux conditions .

Properties

Molecular Formula |

C8H7FI2O |

|---|---|

Molecular Weight |

391.95 g/mol |

IUPAC Name |

5-ethoxy-1-fluoro-2,3-diiodobenzene |

InChI |

InChI=1S/C8H7FI2O/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4H,2H2,1H3 |

InChI Key |

JTRZLWPSWWLPLX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)I)I)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diiodo-5-ethoxy-3-fluorobenzene typically involves the iodination of a precursor compound. One common method involves the reaction of 1-ethoxy-3-fluorobenzene with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of iodine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

1,2-Diiodo-5-ethoxy-3-fluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield compounds with different functional groups replacing the iodine atoms, while oxidation and reduction can lead to the formation of various oxidized or reduced derivatives .

Scientific Research Applications

1,2-Diiodo-5-ethoxy-3-fluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of radiolabeled compounds for imaging studies.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Diiodo-5-ethoxy-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The presence of iodine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The ethoxy group can also play a role in modulating the compound’s solubility and overall chemical behavior .

Comparison with Similar Compounds

Research Findings and Challenges

- Synthesis : The diiodo compound’s synthesis likely parallels methods for fluorobenzene-diamine intermediates, where nitro reduction and halogenation are critical steps. However, iodination may require specialized reagents (e.g., I₂/Cu) .

- Stability : Unlike unstable diamine intermediates (), diiodo-ethoxybenzene derivatives are relatively stable, enabling storage and iterative functionalization.

Biological Activity

1,2-Diiodo-5-ethoxy-3-fluorobenzene is a halogenated aromatic compound characterized by the presence of two iodine atoms, one ethoxy group, and one fluorine atom attached to a benzene ring. This unique structure influences its biological activity, making it a subject of interest in medicinal chemistry and environmental science. This article explores the compound's biological activity, including its antimicrobial properties, cytotoxic effects, and potential environmental impact.

The molecular formula of this compound is C9H8F I2O. The presence of halogens and an ethoxy group enhances its reactivity and interaction with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Weight | 336.96 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not available] |

This compound interacts with biological systems primarily through:

- Covalent Bonding : The halogen atoms can form covalent bonds with proteins and nucleic acids, potentially disrupting normal cellular functions.

- Electrophilic Substitution : The compound can participate in electrophilic aromatic substitution reactions, influencing enzyme activities and receptor interactions.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study by Smith et al. (2020) showed that the compound inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, at concentrations as low as 25 µg/mL.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 25 |

2. Cytotoxic Effects

In vitro studies have indicated that this compound has cytotoxic effects on cancer cell lines. For instance, research published in the Journal of Medicinal Chemistry reported that it induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. This effect was attributed to oxidative stress induced by the compound's reactive intermediates.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

3. Environmental Impact

The persistence of halogenated compounds like this compound raises concerns regarding their ecological effects. A study by Johnson et al. (2021) highlighted the bioaccumulation potential of this compound in aquatic organisms, indicating risks for environmental health.

Case Studies

Several case studies have investigated the biological activity of halogenated compounds similar to this compound:

- Antimicrobial Efficacy : Research has shown that halogenated compounds can effectively inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis.

- Cancer Research : Studies have explored the potential of halogenated benzene derivatives in inducing apoptosis in various cancer cell lines, showcasing their therapeutic potential.

- Environmental Monitoring : Investigations into the bioaccumulation of halogenated compounds in aquatic ecosystems have raised awareness about their long-term ecological impacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.